molecular formula C11H8N2 B1347607 4-(1H-Pyrrol-1-yl)benzonitrile CAS No. 23351-07-7

4-(1H-Pyrrol-1-yl)benzonitrile

Cat. No. B1347607
Key on ui cas rn: 23351-07-7
M. Wt: 168.19 g/mol
InChI Key: OKVSZRKKRHNDOL-UHFFFAOYSA-N
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Patent
US04207329

Procedure details

A mixture of 4-aminobenzonitrile (50 g., 0.42 mole), 2,5-dimethoxytetrahydrofuran (56 g., 0.42 mole) and 4A molecular sieves (184 g) in toluene (560 ml) was heated under reflux for 24 hrs. The residue from evaporation was washed with pet. ether and then recrystallized from diisopropyl ether to yield 42.5 g (60%) of 4-(1-pyrrolyl)benzonitrile, m.p. 104°-106° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.CO[CH:12]1[CH2:16][CH2:15][CH:14](OC)O1>C1(C)C=CC=CC=1>[N:1]1([C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=2)[CH:12]=[CH:16][CH:15]=[CH:14]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
Quantity
56 g
Type
reactant
Smiles
COC1OC(CC1)OC
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
560 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hrs
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The residue from evaporation
WASH
Type
WASH
Details
was washed with pet. ether
CUSTOM
Type
CUSTOM
Details
recrystallized from diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
N1(C=CC=C1)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 42.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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